molecular formula C9H8N2O5 B167456 O-Acetyl-N-(p-nitrobenzoyl)hydroxylamine CAS No. 1613-81-6

O-Acetyl-N-(p-nitrobenzoyl)hydroxylamine

Cat. No. B167456
CAS RN: 1613-81-6
M. Wt: 224.17 g/mol
InChI Key: DGCQHHXNQRYLBM-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving “O-Acetyl-N-(p-nitrobenzoyl)hydroxylamine” are not available, it’s known that hydroxylamines can participate in various chemical reactions. For instance, they can undergo light-induced cyclization with o-nitrobenzyl alcohols, which is a versatile photoclick reaction for modular conjugation .


Physical And Chemical Properties Analysis

“O-Acetyl-N-(p-nitrobenzoyl)hydroxylamine” is a solid at 20°C . It should be stored under inert gas at a temperature between 0-10°C . It’s sensitive to air and heat .

Safety And Hazards

“O-Acetyl-N-(p-nitrobenzoyl)hydroxylamine” may cause an allergic skin reaction (H317) . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended .

properties

IUPAC Name

[(4-nitrobenzoyl)amino] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O5/c1-6(12)16-10-9(13)7-2-4-8(5-3-7)11(14)15/h2-5H,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCQHHXNQRYLBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ONC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60936477
Record name N-(Acetyloxy)-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60936477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Acetyl-N-(p-nitrobenzoyl)hydroxylamine

CAS RN

1613-81-6
Record name Hydroxylamine, O-acetyl-N-(p-nitrobenzoyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001613816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(Acetyloxy)-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60936477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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